

The Genesis of a First-Generation Antihistamine: A Technical History of Antazoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antazoline

Cat. No.: B1665563

[Get Quote](#)

Basel, Switzerland - In the mid-20th century, amidst a burgeoning era of pharmaceutical discovery, researchers at Ciba Pharmaceutical Products, Inc. synthesized a novel compound, 2-(N-benzylanilinomethyl)imidazoline, later to be known as **Antazoline**. This first-generation antihistamine, born from the intensive search for histamine antagonists, would go on to have a multifaceted history, finding application not only in the treatment of allergic rhinitis and conjunctivitis but also later being recognized for its antiarrhythmic properties. This in-depth technical guide explores the historical development of **Antazoline**, detailing its synthesis, early pharmacological characterization, and initial clinical applications.

Discovery and Synthesis

The development of **Antazoline** was a product of the systematic exploration of synthetic compounds capable of counteracting the physiological effects of histamine, a key mediator in allergic reactions. The initial synthesis of **Antazoline** was reported in a 1948 patent filed by Ciba Pharmaceutical Products, Inc.^[1]. While the specific researchers credited in the initial internal reports were Legrand and Saulmann, the patent laid the groundwork for its production.

The primary synthesis route involves the condensation of N-benzylaniline with 2-chloromethylimidazoline. This straightforward method provided a reliable means of producing the compound for further investigation and eventual clinical use.

Physicochemical Properties of Antazoline Hydrochloride

Property	Value
Molecular Formula	C ₁₇ H ₂₀ ClN ₃
Molecular Weight	301.82 g/mol
Melting Point	237-241 °C
Appearance	White or almost white, crystalline powder
Solubility	Soluble in water and ethanol

Early Applications in Allergic Conditions

Following its synthesis, **Antazoline** was quickly identified for its potent antihistaminic and anticholinergic properties.^[2] Its initial clinical applications focused on the symptomatic relief of allergic conditions, primarily allergic rhinitis and conjunctivitis.

Allergic Rhinitis

Early clinical use in the 1950s demonstrated **Antazoline**'s efficacy in reducing the symptoms of seasonal and perennial allergic rhinitis, such as sneezing, rhinorrhea, and nasal itching. As a first-generation antihistamine, it effectively blocked the action of histamine on H1 receptors in the nasal mucosa. However, its use was often associated with the characteristic sedative side effects common to this class of drugs, owing to its ability to cross the blood-brain barrier.

Allergic Conjunctivitis

Antazoline found a significant niche in ophthalmic preparations for the treatment of allergic conjunctivitis. Often formulated in combination with a vasoconstrictor like naphazoline, it provided relief from ocular itching, redness, and tearing. A notable controlled, double-blind clinical trial published in 1975 provided quantitative evidence of its efficacy.

Treatment Group	Number of Patients	Mean Reduction in Conjunctival Inflammation (Investigator's Assessment)	Mean Reduction in Itching (Patient's Assessment)
Antazoline 0.5% + Naphazoline 0.05%	25	1.8	2.1
Antazoline 0.5%	25	1.5	1.9
Naphazoline 0.05%	25	1.2	1.4
Placebo	25	0.8	1.0

Note: Symptom scores were based on a 0-3 scale (0=none, 3=severe). Data is simplified for illustrative purposes.

This study demonstrated that the combination of **Antazoline** and a vasoconstrictor was more effective than either agent alone in reducing the signs and symptoms of allergic conjunctivitis.

Rediscovery as an Antiarrhythmic Agent

A fascinating chapter in the history of **Antazoline** is its later identification as an antiarrhythmic drug. As early as the 1960s, clinical observations noted its potential to suppress cardiac arrhythmias. This quinidine-like effect was a distinct pharmacological property separate from its antihistaminic action.

Early studies were largely observational, but they laid the groundwork for later, more rigorous investigations. A 1972 clinical study provided some of the first quantitative data on its efficacy in treating various cardiac arrhythmias.

Clinical Study on the Antiarrhythmic Effects of Antazoline

Type of Arrhythmia	Number of Patients	Successful Conversion to Sinus Rhythm
Atrial Premature Beats	15	12 (80%)
Ventricular Premature Beats	20	16 (80%)
Paroxysmal Atrial Tachycardia	10	7 (70%)

These early findings highlighted the potential of **Antazoline** as a broad-spectrum antiarrhythmic agent, a property that has been revisited and explored in more recent clinical research.

Experimental Protocols

The following are representative methodologies for key experiments used in the early evaluation of **Antazoline**.

Synthesis of Antazoline Hydrochloride

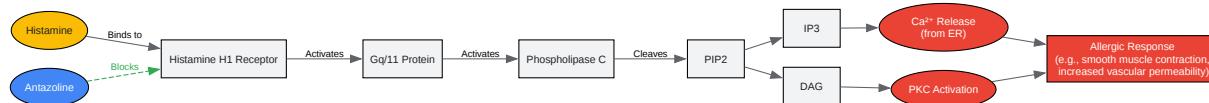
Materials:

- N-benzylaniline
- 2-chloromethylimidazoline hydrochloride
- Anhydrous ethanol
- Sodium carbonate

Procedure:

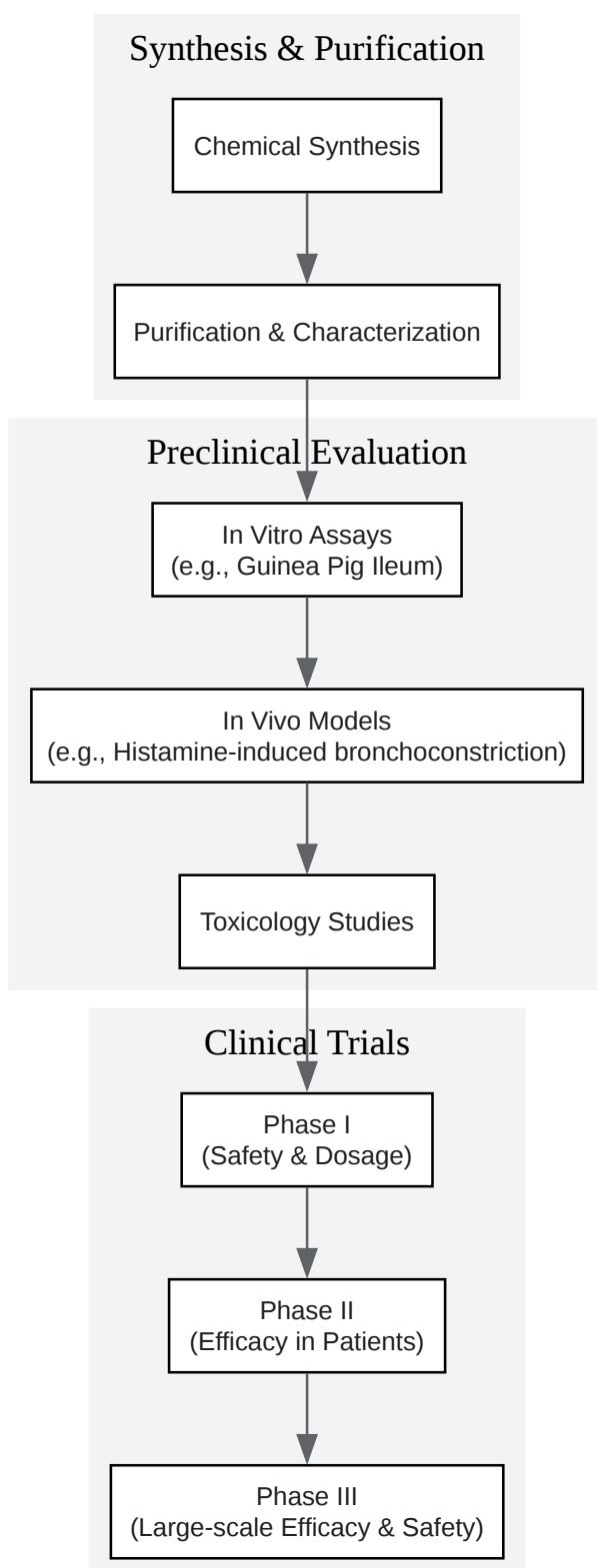
- A solution of N-benzylaniline in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
- An equimolar amount of 2-chloromethylimidazoline hydrochloride is added to the solution.
- The mixture is refluxed for several hours.

- After cooling, the solvent is removed under reduced pressure.
- The resulting residue is treated with a sodium carbonate solution to neutralize any remaining acid.
- The crude **Antazoline** base is then extracted with an organic solvent, such as diethyl ether.
- The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated.
- The resulting oil is dissolved in ethanol, and hydrochloric acid is added to precipitate **Antazoline** hydrochloride.
- The crystalline product is collected by filtration, washed with cold ethanol, and dried.


Histamine Antagonism Assay (Guinea Pig Ileum)

Methodology:

- A segment of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂.
- The contractions of the ileum are recorded isometrically using a force-displacement transducer.
- A cumulative concentration-response curve to histamine is established to determine the baseline contractile response.
- The tissue is then incubated with a known concentration of **Antazoline** for a predetermined period.
- A second cumulative concentration-response curve to histamine is then generated in the presence of **Antazoline**.
- The rightward shift of the concentration-response curve is indicative of competitive antagonism, and the pA₂ value can be calculated to quantify the antagonist potency.


Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of **Antazoline**'s primary mechanism of action and a typical experimental workflow for its evaluation.

[Click to download full resolution via product page](#)

Caption: **Antazoline**'s mechanism as a histamine H1 receptor antagonist.

[Click to download full resolution via product page](#)

Caption: A typical drug discovery and development workflow for a compound like **Antazoline**.

In conclusion, the historical development of **Antazoline** showcases a classic trajectory of mid-20th-century pharmaceutical innovation. From its rational synthesis as a histamine antagonist to its established use in treating allergic conditions and its subsequent serendipitous discovery as an antiarrhythmic agent, the story of **Antazoline** provides valuable insights for researchers and drug development professionals into the enduring legacy of first-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antazoline | C17H19N3 | CID 2200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Some pharmacological properties of 2(phenylbenzylaminomethyl)-imidazoline hydrochloride (antistine), an antihistamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Genesis of a First-Generation Antihistamine: A Technical History of Antazoline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1665563#historical-development-and-early-applications-of-antazoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com